

# Application Notes: Proximity-Based DNA Labeling in Living Cells Using APEX2

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### Introduction

Proximity-based labeling with the engineered ascorbate peroxidase APEX2 offers a powerful method for biotinylating endogenous biomolecules within a nanometer-scale radius in living cells.[1][2][3] This technique has been adapted to label DNA at specific genomic loci, providing a valuable tool for studying chromatin architecture, identifying locus-specific protein-DNA interactions, and visualizing genomic regions of interest. The core principle involves targeting APEX2 to a specific nuclear or chromatin location. In the presence of its substrates, biotin-phenol (BP) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), APEX2 generates highly reactive biotin-phenoxyl radicals with a short half-life (<1 ms).[1][2][4] These radicals covalently attach biotin to nearby molecules, including DNA, within a labeling radius of approximately 20 nanometers.[5][6] While APEX2-mediated labeling is more efficient for proteins and RNA, direct DNA labeling is also achievable.[1]

## **Principle of APEX2-Mediated DNA Labeling**

The workflow for APEX2-mediated DNA labeling in living cells involves several key steps:

Targeted Expression of APEX2: The APEX2 enzyme is genetically fused to a protein that
directs its localization to the desired region of the nucleus or a specific genomic locus.
 Common targeting strategies include fusion with a Nuclear Localization Signal (NLS) for pannuclear labeling, histones (e.g., H2B) for chromatin-wide labeling, or a catalytically inactive
Cas9 (dCas9) protein guided by a specific single-guide RNA (sgRNA) for locus-specific
labeling.[3][5][7][8]



- Substrate Incubation: Live cells expressing the APEX2 fusion protein are incubated with a cell-permeable biotin-phenol (BP) substrate.[2][9]
- Initiation of Biotinylation: A brief pulse of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) is added to the cells to initiate the enzymatic reaction.[2][9]
- Quenching the Reaction: The labeling reaction is rapidly stopped using a quenching solution containing antioxidants like Trolox and sodium ascorbate.[10][11][12]
- Downstream Analysis: The resulting biotinylated DNA can be visualized in situ using fluorescence microscopy with streptavidin-conjugated fluorophores or enriched using streptavidin beads for subsequent analysis by sequencing (APEX-seq).[13][14][15]

### **Key Advantages**

- High Spatiotemporal Resolution: The short-lived nature of the biotin-phenoxyl radicals allows for precise labeling of molecules in close proximity to the APEX2 enzyme, providing high spatial resolution.[3] The reaction is initiated by the addition of H<sub>2</sub>O<sub>2</sub> and can be stopped within a minute, offering excellent temporal control.[2]
- In Vivo Labeling: The procedure is performed on living cells, preserving the native cellular context and avoiding artifacts associated with cell fixation and permeabilization.
- Versatility in Targeting: The use of dCas9 allows for the targeting of virtually any genomic locus with a suitable protospacer adjacent motif (PAM) sequence.[5][7][8]

## **Applications**

- Mapping Chromatin Domains: Identifying the spatial organization of chromatin within the nucleus.
- Identifying Locus-Specific Interacting Molecules: Discovering proteins and RNA molecules that interact with a specific genomic region.[5][7][8]
- Visualizing Genomic Loci: Imaging the location of specific genes or chromosomal regions within the nucleus.



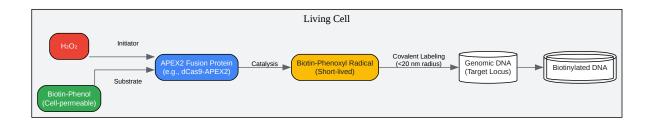
## **Experimental Data Summary**

The following tables summarize key quantitative parameters for APEX2-mediated proximity labeling experiments, compiled from various studies.

Parameter	Recommended Concentration/Time	Notes
Biotin-Phenol (BP) Concentration	500 μM - 2.5 mM	Optimal concentration can be cell-type dependent. Higher concentrations may be needed for less permeable cells.[9][16] [17]
BP Incubation Time	30 minutes	Pre-incubation allows for sufficient uptake of the substrate by the cells.[2][9]
Hydrogen Peroxide (H2O2) Concentration	0.5 mM - 1 mM	Lower concentrations (0.1-0.5 mM) may be optimal in some cell lines to reduce cellular stress.[16][17]
H <sub>2</sub> O <sub>2</sub> Incubation Time	1 minute	A short incubation time is crucial for maintaining temporal resolution and minimizing off-target effects.[2]
Quenching Solution	10 mM Sodium Azide, 10 mM Sodium Ascorbate, 5 mM Trolox in PBS	Quenches the reaction by scavenging excess H <sub>2</sub> O <sub>2</sub> and free radicals.[10][11][12][18]

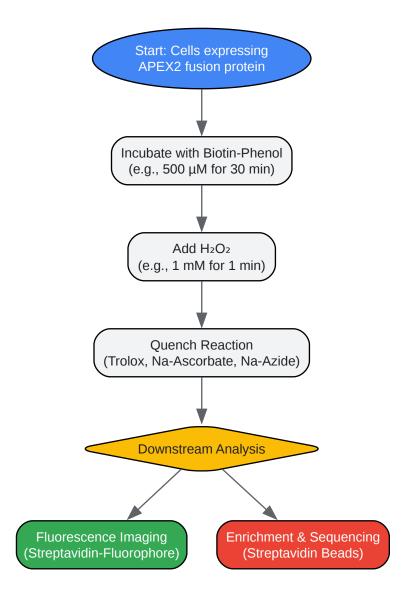
## Signaling Pathway and Experimental Workflow Diagrams





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**Figure 1:** APEX2-mediated DNA labeling mechanism.





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Figure 2: Experimental workflow for APEX2-mediated DNA labeling.

### **Protocols**

## Protocol 1: Locus-Specific DNA Labeling in Living Cells using dCas9-APEX2

This protocol describes the specific labeling of a genomic locus of interest using a dCas9-APEX2 fusion protein.

#### Materials:

- Mammalian cells of interest (e.g., HEK293T, U2OS)
- Cell culture medium and supplements
- Plasmids:
  - dCas9-APEX2 expression vector
  - sgRNA expression vector targeting the locus of interest
- Transfection reagent
- Biotin-Phenol (BP) stock solution (e.g., 500 mM in DMSO)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (30% stock)
- Quenching solution: 10 mM Sodium Azide, 10 mM Sodium Ascorbate, 5 mM Trolox in PBS (prepare fresh)
- PBS (Phosphate-Buffered Saline)
- · For imaging:
  - Fixation solution (e.g., 4% paraformaldehyde in PBS)



- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 568)
- DAPI or Hoechst for nuclear counterstain
- For sequencing:
  - Cell lysis buffer
  - Streptavidin-coated magnetic beads
  - Buffers for DNA purification and library preparation

### Procedure:

- Cell Culture and Transfection: a. Plate cells in a suitable format (e.g., 6-well plate or on coverslips for imaging) to reach 60-80% confluency on the day of transfection. b. Cotransfect the cells with the dCas9-APEX2 and sgRNA expression plasmids using a suitable transfection reagent according to the manufacturer's protocol.[19] c. Incubate the cells for 24-48 hours to allow for protein expression.
- Biotin-Phenol Labeling: a. Pre-warm the cell culture medium. b. Dilute the Biotin-Phenol stock solution in the pre-warmed medium to a final concentration of 500 μM.[20] c. Aspirate the old medium from the cells and replace it with the BP-containing medium. d. Incubate the cells for 30 minutes at 37°C.[20]
- Initiation of Biotinylation: a. Prepare a 100 mM H<sub>2</sub>O<sub>2</sub> working solution by diluting the 30% stock in PBS. b. Add the 100 mM H<sub>2</sub>O<sub>2</sub> solution directly to the cells to a final concentration of 1 mM. Gently swirl the plate to mix.[20] c. Incubate for exactly 1 minute at room temperature.
   [20]
- Quenching the Reaction: a. Aspirate the H<sub>2</sub>O<sub>2</sub>-containing medium and immediately wash the cells three times with the freshly prepared, ice-cold quenching solution.[20]
- Downstream Processing:



A. For Fluorescence Imaging: i. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. ii. Wash the cells three times with PBS. iii. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. iv. Wash three times with PBS. v. Block with 3% BSA in PBS for 1 hour at room temperature. vi. Incubate with a streptavidin-conjugated fluorophore (diluted in blocking buffer) for 1 hour at room temperature, protected from light. vii. Wash three times with PBS. viii. Counterstain the nuclei with DAPI or Hoechst. ix. Mount the coverslips and proceed with fluorescence microscopy.

B. For Sequencing Analysis (APEX-seq adaptation): i. After quenching, scrape the cells in ice-cold PBS and pellet them by centrifugation. ii. Lyse the cells using a suitable lysis buffer and sonicate to shear the chromatin. iii. Incubate the lysate with streptavidin-coated magnetic beads overnight at 4°C to capture the biotinylated DNA fragments. iv. Wash the beads extensively to remove non-specifically bound DNA. v. Elute the biotinylated DNA from the beads. vi. Purify the DNA and proceed with library preparation for next-generation sequencing.

## Protocol 2: General Chromatin Labeling using Histone-APEX2

This protocol outlines the labeling of bulk chromatin by fusing APEX2 to a histone protein, such as H2B.

#### Procedure:

The procedure is largely the same as Protocol 1, with the following modifications:

- Plasmids: Use a plasmid expressing a Histone-APEX2 fusion protein (e.g., H2B-APEX2). No sgRNA plasmid is required.
- Expected Outcome: Biotinylation will be distributed throughout the nucleus, co-localizing with chromatin. This approach is useful for studying the overall organization of the chromatin and its associated proteins.

Note: It is crucial to include proper controls for all experiments, such as cells not expressing the APEX2 construct or cells not treated with H<sub>2</sub>O<sub>2</sub>, to ensure that the observed biotinylation is specific to the APEX2 activity.



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